molecular formula C9H7Br3O2 B581569 Methyl 5-bromo-2-(dibromomethyl)benzoate CAS No. 1265286-99-4

Methyl 5-bromo-2-(dibromomethyl)benzoate

Cat. No.: B581569
CAS No.: 1265286-99-4
M. Wt: 386.865
InChI Key: ADBQOKFPSDJLQB-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(dibromomethyl)benzoate is an organic compound with the molecular formula C9H7Br3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine atoms and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-(dibromomethyl)benzoate can be synthesized through the bromination of methyl 2-methylbenzoate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent and dibenzoyl peroxide as a radical initiator in a solvent such as tetrachloromethane. The reaction is carried out under reflux conditions for about 15 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-(dibromomethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form methyl 5-bromo-2-methylbenzoate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Substitution: Methyl 5-amino-2-(dibromomethyl)benzoate or methyl 5-thio-2-(dibromomethyl)benzoate.

    Reduction: Methyl 5-bromo-2-methylbenzoate.

    Oxidation: Methyl 5-bromo-2-carboxybenzoate.

Scientific Research Applications

Methyl 5-bromo-2-(dibromomethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(dibromomethyl)benzoate involves its interaction with various molecular targets. The bromine atoms and the ester group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of multiple bromine atoms enhances its reactivity and allows for selective transformations .

Comparison with Similar Compounds

  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 2-amino-5-bromobenzoate
  • Methyl 5-bromo-2-methylbenzoate

Comparison: Methyl 5-bromo-2-(dibromomethyl)benzoate is unique due to the presence of two bromine atoms on the benzene ring and a dibromomethyl group. This structural feature imparts distinct reactivity compared to similar compounds. For example, methyl 2-bromo-5-methoxybenzoate has a methoxy group instead of a dibromomethyl group, which affects its chemical behavior and applications.

Properties

IUPAC Name

methyl 5-bromo-2-(dibromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br3O2/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBQOKFPSDJLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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